10-Acetoxydecanoic acid

Descripción

Historical Context of Lipid and Fatty Acid Derivative Research

The exploration of lipids and their derivatives has a rich history, dating back to the 19th century with the initial discoveries of biological molecules like fats, waxes, and cholesterol. asbmb.org Early research focused on unraveling the basic chemical structures of these compounds. asbmb.org A significant milestone was the coining of the term "lipide" (later "lipid") in 1923 by French pharmacologist Gabriel Bertrand, providing a classification for this diverse group of molecules. asbmb.org

The mid-20th century marked a new era in lipid research with the advent of technologies that allowed for the study of metabolic pathways. asbmb.org The discovery of essential fatty acids, such as linoleic and linolenic acids, in 1929 highlighted their crucial role in biological systems. nih.gov This period saw a surge in the identification and synthesis of numerous fatty acids and their derivatives. Research into the components of natural substances like royal jelly, a secretion from honeybees, also began to uncover unique fatty acids. scispace.com The main fatty acid in royal jelly, 10-hydroxy-2-decenoic acid, was first isolated in 1940. scispace.com Subsequent investigations into royal jelly's composition led to the identification of other related fatty acid derivatives, including 10-acetoxydecanoic acid. researchgate.netacs.org

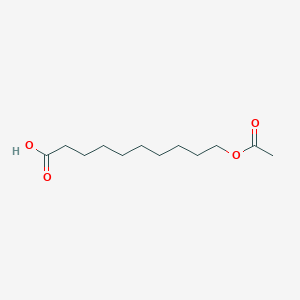

Classification and Structural Significance of 10-Acetoxydecanoic Acid

10-Acetoxydecanoic acid is classified as a fatty acid derivative. Its structure consists of a ten-carbon aliphatic chain (decanoic acid) with an acetoxy group (-OCOCH₃) attached to the tenth carbon. The presence of both a carboxylic acid group and an ester group gives the molecule distinct chemical properties.

The structural characteristics of 10-acetoxydecanoic acid are pivotal to its identification and study. Techniques like mass spectrometry are employed to determine its molecular formula (C₁₂H₂₂O₄) and mass. longdom.orgnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the arrangement of atoms within the molecule. rsc.org

Table 1: Physicochemical Properties of 10-Acetoxydecanoic Acid

| Property | Value |

| Molecular Formula | C₁₂H₂₂O₄ |

| Molecular Weight | 230.30 g/mol |

| IUPAC Name | 10-acetyloxydecanoic acid |

| CAS Number | 92038-37-4 |

| Data sourced from PubChem CID 13497206 nih.gov |

Overview of Current Academic Research Perspectives

Current academic research on 10-acetoxydecanoic acid is multifaceted, with significant interest stemming from its presence in royal jelly. researchgate.netacs.orgacs.org Studies have identified it as one of several fatty acids in this complex natural product. researchgate.netacs.orgmdpi.com

Research has focused on the chemical characterization and synthesis of 10-acetoxydecanoic acid. Various synthetic methods have been developed, often as part of broader research into fatty acid chemistry. scispace.comcaltech.eduthieme-connect.decdnsciencepub.com For instance, it can be synthesized from undecylenic acid through acetylation and oxidation. scispace.com Another approach involves the ozonolysis of the acetate (B1210297) of 10-undecen-1-ol (B85765) followed by oxidation. cdnsciencepub.com

Furthermore, analytical studies have developed methods for identifying and quantifying 10-acetoxydecanoic acid in natural samples. Electrospray ionization mass spectrometry (ESI-MS) has been used to create fingerprints of royal jelly, where deprotonated 10-acetoxydecanoic acid serves as a marker ion for natural samples. longdom.org Its presence has also been noted in metabolomic analyses of royal jelly from different geographical locations. untirta.ac.id Some research has explored the potential biological activities of fatty acids found in royal jelly, including antimicrobial properties. acs.org

Table 2: Selected Research Findings on 10-Acetoxydecanoic Acid

| Research Focus | Key Finding | Reference |

| Natural Occurrence | Identified as a constituent of royal jelly. | researchgate.netacs.org |

| Chemical Synthesis | Can be synthesized from undecylenic acid or through ozonolysis of 10-undecen-1-ol acetate. | scispace.comcdnsciencepub.com |

| Analytical Chemistry | Serves as a marker ion (m/z 229) in ESI-MS fingerprinting of natural royal jelly. | longdom.org |

| Biological Context | Investigated as one of the fatty acids contributing to the properties of royal jelly. | acs.orgmdpi.com |

Structure

3D Structure

Propiedades

IUPAC Name |

10-acetyloxydecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-11(13)16-10-8-6-4-2-3-5-7-9-12(14)15/h2-10H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKUUQIMOYQNHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542235 | |

| Record name | 10-(Acetyloxy)decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92038-37-4 | |

| Record name | 10-(Acetyloxy)decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Bioprospecting Studies

Isolation and Identification from Apicultural Products

The primary and thus far exclusive natural source of 10-Acetoxydecanoic acid identified in scientific literature is royal jelly, a glandular secretion from worker honeybees (Apis mellifera).

10-Acetoxydecanoic acid is a distinct fatty acid derivative that constitutes a part of the complex lipid fraction of royal jelly. researchgate.netacs.orgmdpi.comacs.orgnih.gov Its identification was the result of detailed chemical analysis of royal jelly extracts. In a notable study on Greek royal jelly, researchers isolated and identified a series of fatty acid derivatives, including 10-Acetoxydecanoic acid. researchgate.netacs.orgacs.org The structural elucidation of this compound was accomplished using modern spectroscopic techniques, particularly one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) and mass spectrometry. researchgate.netacs.orgacs.org

Further analytical studies have reinforced its status as a constituent of this bee product. gla.ac.uk Advanced methods like electrospray ionization mass spectrometry (ESI-MS) fingerprinting have identified the deprotonated form of 10-acetoxydecanoic acid (with a mass-to-charge ratio, m/z, of 229) as a significant marker ion for natural, non-lyophilized royal jelly samples, distinguishing them from processed ones. qu.edu.qa

A key finding was the simultaneous isolation of 10-Acetoxydecanoic acid and trans-10-acetoxydec-2-enoic acid, an unsaturated analogue. researchgate.netacs.orgmdpi.comacs.orgnih.gov It is also found alongside the more abundant and well-known royal jelly fatty acids, including the unsaturated trans-10-hydroxy-2-decenoic acid (10-HDA) and its saturated counterpart, 10-hydroxydecanoic acid (10-HDAA). researchgate.netuchicago.edunih.gov Dicarboxylic acids, such as sebacic acid, are also part of this complex lipid matrix. researchgate.netuchicago.edu The following table details some of the fatty acids co-isolated with 10-Acetoxydecanoic acid from royal jelly.

| Compound Name | Chemical Classification | Reference |

|---|---|---|

| trans-10-Acetoxydec-2-enoic acid | Acetoxylated Unsaturated Fatty Acid | researchgate.netacs.org |

| trans-10-Hydroxy-2-decenoic acid (10-HDA) | Unsaturated Hydroxy Fatty Acid | researchgate.netuchicago.edu |

| 10-Hydroxydecanoic acid (10-HDAA) | Saturated Hydroxy Fatty Acid | researchgate.netuchicago.edu |

| Sebacic acid (Decanedioic acid) | Dicarboxylic Acid | researchgate.netuchicago.edu |

| (11S)-Hydroxydodecanoic acid | Saturated Hydroxy Fatty Acid | researchgate.netacs.org |

| 3,11-Dihydroxydodecanoic acid | Saturated Dihydroxy Fatty Acid | researchgate.netacs.org |

| 11-Oxododecanoic acid | Oxo Fatty Acid | researchgate.netacs.org |

The chemical composition of royal jelly is not uniform; it is significantly influenced by external factors such as the geographic location of the beehive and the botanical sources (flora) available to the bees for foraging. mdpi.comnih.gov This variation has a pronounced effect on the lipid profile, particularly on the concentrations of various fatty acids. nih.gov

For instance, studies on royal jelly from different regions in China revealed significant differences in the content of the primary fatty acid, 10-HDA, based on both the geographical area (western, northeastern, and eastern China) and the principal flowering plant source (rape, lime, or vitex). caltech.edu Similarly, metabolomic analysis of Indonesian royal jellies from different locations showed distinct chemical profiles, with variations in their fatty acid and oligosaccharide content.

Exploration in Other Biological Matrices

Currently, scientific literature identifies 10-Acetoxydecanoic acid as a natural product exclusively found in royal jelly secreted by honeybees. nih.gov Extensive searches for this compound in other biological sources, such as different insect species, plants, or microorganisms, have not yielded evidence of its natural occurrence elsewhere. While some chemical literature discusses the laboratory synthesis of 10-acetoxydecanoic acid for use as a precursor in creating other molecules, such as insect pheromones, this does not pertain to its natural discovery. gla.ac.uk Therefore, based on current bioprospecting data, its presence is confined to the specific apicultural product of royal jelly.

Chemical Synthesis Methodologies and Strategic Approaches

Acetylation of 10-Hydroxydecanoic Acid

A primary and direct method for preparing 10-acetoxydecanoic acid is through the acetylation of 10-hydroxydecanoic acid. gla.ac.ukvulcanchem.com This straightforward esterification reaction involves the treatment of 10-hydroxydecanoic acid with an acetylating agent, such as acetic anhydride (B1165640). gla.ac.ukvulcanchem.com The hydroxyl group at the C-10 position nucleophilically attacks the carbonyl carbon of the acetylating agent, leading to the formation of the acetate (B1210297) ester. This method is often favored for its simplicity and efficiency. In some syntheses, 10-hydroxydecanoic acid itself is derived from other sources, such as castor oil, prior to acetylation. gla.ac.ukresearchgate.net

Routes Involving Unsaturated Fatty Acid Precursors

Unsaturated fatty acids serve as versatile starting materials for the synthesis of 10-acetoxydecanoic acid, offering pathways that involve the transformation of double bonds into the desired functional groups.

Synthesis from Undecylenic Acid Derivatives

One notable route utilizes undecylenic acid (10-undecenoic acid). cdnsciencepub.com In a multi-step process, undecylenic acid is first esterified and then reduced to yield 10-undecen-1-ol (B85765). cdnsciencepub.com This intermediate is subsequently acetylated to form the corresponding acetate. The crucial step involves the ozonolysis of the terminal double bond in the acetate, which cleaves the alkene and, after an oxidative workup, generates the carboxylic acid functionality, yielding 10-acetoxydecanoic acid. cdnsciencepub.com

Ozonolysis-Oxidation Sequences from Terminal Alkenes

A more general approach involves the ozonolysis of terminal alkenes. This powerful method cleaves the carbon-carbon double bond. cdnsciencepub.comscribd.com When applied to a suitable acetylated terminal alkene, followed by an oxidative workup, this sequence can directly lead to the formation of 10-acetoxydecanoic acid. For instance, the acetate of 10-undecen-1-ol undergoes ozonolysis to produce an aldehyde, which is then oxidized to the corresponding carboxylic acid. cdnsciencepub.com This ozonolysis-oxidation strategy is a key transformation in various synthetic routes starting from unsaturated precursors. researchgate.netcdnsciencepub.com

Palladium-Catalyzed Transformations in Olefin Synthesis

Palladium catalysis has emerged as a powerful tool in modern organic synthesis, and its application extends to the production of valuable olefins from fatty acids. While not a direct synthesis of 10-acetoxydecanoic acid itself, palladium-catalyzed decarbonylative dehydration of 10-acetoxydecanoic acid is a significant transformation that yields 1-nonene, an important alpha-olefin. caltech.educaltech.edugoogle.com This reaction proceeds under relatively mild, solvent-free conditions with low catalyst loading. caltech.edusmolecule.com The process has been demonstrated to be scalable, with successful reactions carried out on a 100 mmol scale. caltech.edugoogle.comsmolecule.com This transformation highlights the utility of 10-acetoxydecanoic acid as a precursor to valuable industrial chemicals.

Stereoselective Synthesis and Chiral Induction Strategies

While many synthetic methods for 10-acetoxydecanoic acid produce a racemic mixture, the development of stereoselective syntheses is crucial for applications where specific stereoisomers are required. Although specific literature detailing the stereoselective synthesis of 10-acetoxydecanoic acid is not prevalent in the provided search results, general principles of asymmetric synthesis could be applied. This would involve the use of chiral catalysts, auxiliaries, or enzymes to control the stereochemistry at any chiral centers that might be introduced during the synthesis. For example, in related syntheses of hydroxy acids, microbial asymmetric reduction of a keto acid intermediate has been employed to produce highly optically pure products. researchgate.net Such strategies could potentially be adapted to achieve the stereoselective synthesis of 10-acetoxydecanoic acid or its precursors.

Biotechnological and Enzymatic Production Systems

Biocatalytic Synthesis from Precursors

The biocatalytic approach to producing 10-acetoxydecanoic acid primarily revolves around the enzymatic modification of precursor molecules. This can involve the hydroxylation of a fatty acid backbone followed by an acetylation step.

A crucial precursor for 10-acetoxydecanoic acid is 10-hydroxydecanoic acid (10-HDA). Significant research has been dedicated to the enzymatic synthesis of 10-HDA and the related compound, 10-hydroxy-2-decenoic acid (also abbreviated as 10-HDA).

One prominent enzymatic route involves the use of cytochrome P450 (CYP) enzymes. qu.edu.qa These enzymes are capable of terminal hydroxylation, converting decanoic acid into 10-hydroxydecanoic acid. nih.govacs.org For instance, a rationally designed P450 enzyme, CYP153A33/M228L-CPRBM3, has been shown to efficiently catalyze this conversion. nih.govacs.org In a two-step whole-cell catalysis system using engineered Escherichia coli, decanoic acid was first converted to trans-2-decenoic acid, which was then hydroxylated to yield 10-hydroxy-2-decenoic acid at a concentration of 486.5 mg/L. nih.govacs.org Notably, this system also produced a small amount of 10-hydroxydecanoic acid (27.5 mg/L). nih.govacs.org

Researchers have also explored the use of Saccharomyces cerevisiae for producing medium-chain α,ω-dicarboxylic acids, where 10-hydroxydecanoic acid was detected as an intermediate. frontiersin.org By expressing CYP94C1 and its reductase in S. cerevisiae, decanoic acid could be converted to 10-hydroxydecanoic acid and subsequently to decanedioic acid. frontiersin.org

The yeast Candida tropicalis is another microorganism of interest. A mutant strain has been used for the biotransformation of methyl decanoate (B1226879) to sebacic acid, a process where 10-hydroxydecanoic acid is an intermediate. bohrium.com However, the accumulation of decanoic acid was found to inhibit the conversion of 10-hydroxydecanoic acid to sebacic acid. bohrium.com

The final step in the biotechnological production of 10-acetoxydecanoic acid is the acetylation of the hydroxyl group of 10-hydroxydecanoic acid. While the chemical synthesis of 10-acetoxydecanoic acid involves the esterification of 10-hydroxydecanoic acid, enzymatic acetylation offers a milder and more selective alternative. vulcanchem.com

Lipases are a class of enzymes well-suited for this purpose. They can catalyze esterification reactions in non-aqueous environments. researchgate.net For example, Novozyme 435, an immobilized lipase (B570770) from Candida antarctica, has been successfully used for the acylation of various compounds with fatty acids, including decanoic acid. researchgate.netmdpi.com This demonstrates the potential for using lipases to directly acetylate 10-hydroxydecanoic acid to form 10-acetoxydecanoic acid. The reactivity in such enzymatic acylations can be influenced by the nature of the acyl donor, with acid anhydrides often showing the highest reactivity. mdpi.com

Microbial Fermentation and Metabolic Engineering Strategies

Metabolic engineering of microorganisms offers a powerful strategy for the de novo synthesis of fatty acids and their derivatives, including the precursors to 10-acetoxydecanoic acid. nih.govnih.gov By manipulating the genetic and regulatory processes within microbial cells, it is possible to enhance the production of desired molecules. acs.org

Escherichia coli and the oleaginous yeast Yarrowia lipolytica are two of the most commonly engineered microbes for fatty acid production. nih.govfrontiersin.org Key metabolic engineering strategies include:

Enhancing Precursor Supply: Increasing the intracellular pool of acetyl-CoA and malonyl-CoA, the basic building blocks for fatty acid synthesis. acs.orglibretexts.orglibretexts.org

Blocking Competing Pathways: Deleting genes involved in fatty acid degradation (β-oxidation) to prevent the breakdown of the desired products. acs.orgfrontiersin.org

Overexpressing Key Enzymes: Increasing the expression of enzymes in the fatty acid synthesis pathway, such as acetyl-CoA carboxylase (ACC) and fatty acid synthases. acs.orgfrontiersin.org

Introducing Heterologous Enzymes: Incorporating genes from other organisms to introduce novel functionalities, such as specific hydroxylases or thioesterases. qu.edu.qafrontiersin.org

For instance, in E. coli, combinatorial metabolic engineering strategies, including the overexpression of a mutant thioesterase and the disruption of membrane protein genes, have led to a significant increase in free fatty acid production, reaching up to 7.2 g/L at the shake flask level. acs.org In Yarrowia lipolytica, a combination of impairing fatty acid degradation pathways and expressing bacterial thioesterases resulted in a maximum fatty acid titer of 2.3 g/L. frontiersin.org

While direct microbial production of 10-acetoxydecanoic acid has not been extensively reported, the successful engineering of microbes to produce high levels of decanoic acid and its hydroxylated forms lays a strong foundation for future work. A multi-step fermentation process could be envisioned, where one engineered microbe produces 10-hydroxydecanoic acid, which is then converted to 10-acetoxydecanoic acid by another microbe or through a separate enzymatic step.

Comparative Analysis of Biological versus Chemical Synthesis Yields and Purity

When comparing biological and chemical synthesis routes, several factors come into play, including yield, purity, environmental impact, and cost.

Chemical Synthesis:

Advantages: Typically offers higher yields in a shorter reaction time and can be scaled up for industrial production. For example, a process for preparing 10-acetoxydecanoic acid from castor oil has been developed. researchgate.net

Disadvantages: Often requires harsh reaction conditions (high temperatures and pressures), uses hazardous reagents and solvents, and can produce significant waste, leading to environmental pollution. researchgate.netnih.gov The controllability of the reaction process can also be low. researchgate.net

Biological Synthesis:

Advantages: Highly selective, leading to purer products with fewer byproducts. researchgate.netnih.gov It is environmentally friendly, operating under mild conditions (lower temperature and pressure) and using renewable feedstocks. researchgate.netnih.govrsc.org

Disadvantages: Current yields and productivities are often lower than chemical synthesis. rsc.org For example, the two-step whole-cell catalytic biosynthesis of 10-hydroxy-2-decenoic acid from decanoic acid yielded 486.5 mg/L. acs.org Another study achieved a yield of 0.628 g/L of 10-hydroxy-2-decenoic acid in 10 hours. acs.org The cost of fermentation and enzyme production can also be a limiting factor. acs.org Furthermore, the product itself can be toxic to the microbial host, limiting the achievable concentration. qu.edu.qa

The following table provides a conceptual comparison of the two approaches:

| Feature | Chemical Synthesis | Biological Synthesis |

| Yield | Generally high | Often lower, but improving with research |

| Purity | Can be high, but may require extensive purification | Typically high due to enzyme specificity |

| Reaction Conditions | Often harsh (high temperature/pressure) | Mild (physiological conditions) |

| Environmental Impact | Can be significant (use of toxic reagents, waste generation) | Generally low, more sustainable |

| Feedstocks | Often petroleum-based | Renewable (e.g., glucose, vegetable oils) |

| Cost | Can be cost-effective at large scales | Can be high due to fermentation/enzyme costs, but has potential for reduction |

Derivatization and Advanced Chemical Transformations

Modification of the Carboxyl Group for Esterification and Amidation

The carboxylic acid moiety of 10-acetoxydecanoic acid is readily converted into esters and amides through standard organic synthesis protocols. These reactions are fundamental for creating derivatives with altered polarity, reactivity, and biological applicability.

Esterification: The synthesis of esters from 10-acetoxydecanoic acid is a common transformation. For instance, it can be esterified with alcohols under acidic conditions or by using coupling agents. A general method involves dissolving the acid in a solvent like dichloromethane (B109758) (CH₂Cl₂) and adding the desired alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This method has been used to prepare various ester derivatives, including the ester with R-(-)-Solketal. researchgate.net Another approach involves the ozonolysis of the acetate (B1210297) of 10-undecen-1-ol (B85765), followed by oxidation of the resulting aldehyde to yield 10-acetoxydecanoic acid, which can then be further esterified. rsc.org The synthesis of the methyl ester has also been noted as a key step in preparing for subsequent reactions. google.com

Amidation: While specific examples focusing solely on the amidation of 10-acetoxydecanoic acid are less detailed in the literature, the conversion of its carboxyl group to an amide is a chemically feasible and standard procedure. This transformation would typically involve activating the carboxylic acid, for example, by converting it to an acid chloride (see section 5.2), followed by reaction with a primary or secondary amine. This reaction would yield the corresponding N-substituted amide of 10-acetoxydecanoic acid. The formation of polyamides from related dibasic acids suggests the utility of this functional group in polymerization reactions. google.com

Conversion to Reactive Intermediates (e.g., Acid Chlorides, Anhydrides)

To enhance its reactivity for acylation reactions, 10-acetoxydecanoic acid is often converted into more reactive intermediates such as acid chlorides or anhydrides.

Acid Chlorides: The synthesis of 10-acetoxydecanoyl chloride is a key step in the synthesis of other complex molecules. google.comresearchgate.net This intermediate is typically prepared by reacting 10-acetoxydecanoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govnih.gov In one synthetic pathway towards prodiginine analogues, the protection of the hydroxyl group of 10-hydroxyundecanoic acid as an acetate was necessary before its successful conversion to the acid chloride using SOCl₂ with a catalytic amount of dimethylformamide (DMF). nih.govnih.gov This acid chloride is then used in subsequent reactions, such as Friedel-Crafts acylations. nih.gov

Anhydrides: 10-acetoxydecanoic acid can be converted to its symmetric anhydride (B1165640) or a mixed anhydride. In the palladium-catalyzed decarbonylative dehydration reaction, acetic anhydride (Ac₂O) is used as a dehydrating agent. acs.org This process involves the in-situ formation of a mixed anhydride between 10-acetoxydecanoic acid and acetic acid, which then undergoes decarbonylation. acs.orgacs.org

Functionalization for Complex Molecular Architectures

The structure of 10-acetoxydecanoic acid makes it a valuable building block for synthesizing more intricate and biologically relevant molecules.

10-Acetoxydecanoic acid serves as a crucial protected intermediate in the synthesis of prodiginines, a family of natural products with notable biological activities. nih.govnih.gov In the stereospecific synthesis of 23-hydroxyundecylprodiginines, a C10 functionalized chain is required. The synthesis begins with 10-hydroxyundecanoic acid, where the terminal hydroxyl group is protected by acetylation with acetic anhydride in pyridine (B92270) to form the corresponding 10-acetoxyundecanoic acid. nih.govnih.gov This protection is critical to prevent side reactions during the subsequent step, which is the conversion of the carboxylic acid to an acid chloride using thionyl chloride. nih.gov The resulting acid chloride is then used to acylate pyrrole (B145914) in a Friedel-Crafts reaction, yielding a 2-acylpyrrole. This acylpyrrole is a key intermediate that is further elaborated to construct the final prodiginine skeleton. nih.govnih.gov

N-Acylhomoserine lactones (AHLs) are signaling molecules used by many Gram-negative bacteria in a process called quorum sensing. chemspider.com The structure of these molecules consists of a homoserine lactone ring attached to a fatty acid side chain. chemspider.com The synthesis of AHLs with a 10-carbon acyl chain, such as N-decanoylhomoserine lactone (C10-HSL), requires a C10 fatty acid precursor. acs.orgnih.gov The general synthesis involves the coupling of the fatty acid (or its activated form, like an acid chloride) with the homoserine lactone moiety. Therefore, 10-acetoxydecanoic acid, after conversion to its acid chloride, can serve as a precursor for the synthesis of functionalized C10-AHL analogues. The acetoxy group provides a handle for further modification or can be hydrolyzed to the hydroxyl group post-coupling to generate N-(10-hydroxydecanoyl)homoserine lactone, an analogue of naturally occurring AHLs.

Alkene Formation via Decarbonylative Dehydration

A significant transformation of 10-acetoxydecanoic acid is its conversion to a terminal alkene through a palladium-catalyzed decarbonylative dehydration reaction. This process is highly valuable as it converts a renewable fatty acid derivative into a linear alpha-olefin, an important industrial chemical.

The reaction transforms 10-acetoxydecanoic acid into 8-nonenyl acetate. acs.orgacs.org This product is a known precursor for the synthesis of insect pheromones. acs.org The process is efficient, operates under solvent-free conditions, and can be performed on a large scale (e.g., 100 mmol or 23.0 g scale) in a simple round-bottom flask. acs.orgacs.org The reaction typically employs a palladium catalyst, such as PdCl₂(PPh₃)₂ or PdCl₂(nbd), in combination with a ligand like Xantphos. Acetic anhydride is added portion-wise to act as a dehydrating agent. acs.orgacs.org This method is noted for its high functional group tolerance and provides the alpha-olefin product with good yield and high selectivity. acs.org

| Parameter | Conditions | Reference |

| Substrate | 10-Acetoxydecanoic acid | acs.org |

| Product | 8-Nonenyl acetate | acs.org |

| Catalyst | PdCl₂(PPh₃)₂ (0.05 mol%) | acs.org |

| Ligand | Xantphos (0.06 mol%) | acs.org |

| Additive | (t-Bu)₄biphenol (0.5 mol%) | acs.org |

| Dehydrating Agent | Acetic Anhydride (Ac₂O) | acs.org |

| Scale | 100 mmol (23.0 g) | acs.org |

| Conditions | Neat, 132 °C | acs.org |

Table 1: Representative reaction conditions for the palladium-catalyzed decarbonylative dehydration of 10-acetoxydecanoic acid.

Spectroscopic Analysis of Modified Derivatives

The structural elucidation of 10-acetoxydecanoic acid and its derivatives relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy: The structure of 10-acetoxydecanoic acid is confirmed by ¹H and ¹³C NMR. researchgate.netnih.gov The ¹H NMR spectrum shows characteristic signals for the acetyl methyl protons, the methylene (B1212753) protons adjacent to the ester and carboxyl groups, and the long chain of methylene protons. The ¹³C NMR spectrum provides distinct peaks for the carbonyl carbons of the ester and carboxylic acid, the carbons attached to the oxygen atoms, and the aliphatic chain carbons. researchgate.netnih.gov For example, in derivatives like esters, the formation of the new ester linkage can be monitored by the appearance of new signals corresponding to the alcohol moiety. For instance, the ¹H NMR spectrum of methyl 10-acetoxydecanoate would show a characteristic singlet for the methyl ester protons around 3.7 ppm.

| Atom | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Reference |

| -C(=O)OH | - | 179.9 | nih.gov |

| -C(=O)O- | - | 171.2 | researchgate.net |

| CH₂-α to COOH | 2.31 (t, J = 7.5 Hz, 2H) | - | nih.gov |

| CH₂-O-Ac | 4.02 (t, J = 6.7 Hz, 2H) | 64.6 | researchgate.netnih.gov |

| -C(=O)CH₃ | 2.01 (s, 3H) | 20.9 | researchgate.netnih.gov |

| Aliphatic -(CH₂)n- | 1.27 (m, 10H), 1.60 (m, 4H) | 24.8 - 29.2 | researchgate.netnih.gov |

Table 2: Characteristic ¹H and ¹³C NMR chemical shifts for 10-acetoxydecanoic acid.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of 10-acetoxydecanoic acid and its derivatives. For 10-acetoxydecanoic acid, the protonated molecule [M+H]⁺ is observed at m/z 231.1591, which corresponds to the calculated mass for the formula C₁₂H₂₃O₄. researchgate.net The structures of various derivatives, including those found in natural products, have been determined using a combination of MS and 2D NMR techniques like HMQC and HMBC.

Analytical Chemistry and Characterization Methodologies

Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatographic methods are fundamental to the separation of 10-acetoxydecanoic acid from other components in a sample. The choice of technique depends on the volatility and polarity of the compound and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Lipidomic Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like 10-acetoxydecanoic acid, often after a derivatization step to increase volatility. In lipidomic profiling, GC-MS allows for the separation and identification of various fatty acids and their derivatives. acs.org

For instance, a method utilizing GC coupled with electron ionization-mass spectrometry (GC/EI-MS) in the selected ion monitoring (SIM) mode has been developed for analyzing fatty acids as their methyl esters (FAMEs). This approach enhances sensitivity, enabling the determination of both major and minor fatty acids, which is critical for creating a comprehensive fatty acid profile of a sample. acs.org The structures of isolated compounds, including 10-acetoxydecanoic acid, are determined through the concerted application of spectroscopic methods, including one- and two-dimensional nuclear magnetic resonance (NMR) techniques and mass spectrometry. acs.orgresearchgate.net

Comprehensive lipidomic profiling of royal jelly has been achieved using a combination of ultra-high pressure liquid chromatography/ion mobility-quadrupole-time-of-flight-mass spectrometry (UHPLC-IM-Q-TOF-MS) and GC-MS. researchgate.net This dual approach provides a more complete picture of the lipid composition.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-performance liquid chromatography (HPLC) and its more advanced version, ultra-high performance liquid chromatography (UHPLC), are indispensable for the analysis of less volatile and more polar compounds like 10-acetoxydecanoic acid, often without the need for derivatization.

Semipreparative HPLC has been successfully used to isolate various compounds, including fatty acid derivatives like 10-acetoxydecanoic acid, from complex mixtures such as extra virgin olive oil and royal jelly. acs.org The purity of the isolated fractions is then typically confirmed using analytical HPLC with different gradient conditions. acs.org

UHPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. UHPLC systems coupled with mass spectrometry are frequently used for the quantitative analysis of specific compounds in complex samples. For example, an ultrahigh-performance liquid chromatography system coupled to a Q Exactive mass spectrometer with a heated electrospray ionization (HESI) source has been employed to determine the concentration of related fatty acids. acs.org The separation is often performed on a C18 reversed-phase column. acs.org

Mass Spectrometry (MS) Applications

Mass spectrometry is a cornerstone technique for the structural elucidation and sensitive detection of 10-acetoxydecanoic acid. Various ionization sources and mass analyzers are employed to gain detailed information about the molecule.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are soft ionization techniques commonly coupled with liquid chromatography to analyze compounds like 10-acetoxydecanoic acid.

ESI is particularly effective for polar and medium-polarity compounds and is often used in the negative ion mode for analyzing acidic compounds, which readily form deprotonated molecules [M-H]⁻. longdom.org ESI-MS fingerprinting in negative ion mode has been used to characterize royal jelly samples, where the deprotonated ion of 10-acetoxydecanoic acid at m/z 229.759 was identified. longdom.orgnih.gov High-resolution mass spectrometry with ESI has confirmed the elemental composition of 10-acetoxydecanoic acid, with a calculated m/z of 231.1591 for [M+H]⁺ and a found value of 231.1589. rsc.org

APCI is another valuable ionization technique that can be used alongside ESI to identify compounds in complex mixtures. acs.org Both ESI and APCI have been utilized in the analysis of phenolic and fatty acid compounds in natural products. acs.orggoogle.comcaltech.edu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. It involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This fragmentation pattern provides a structural fingerprint of the molecule.

Linear ion trap-ultra-performance liquid chromatography-tandem mass spectrometry (LTQ-UPLC-MS/MS) has been used to analyze the chemical profile of royal jelly. nih.gov In one study, 10-acetoxydecanoic acid was identified with a precursor ion at m/z 229.759, which produced characteristic fragment ions at m/z 199.9730, 185.0170, 98.9600, 86.0030, and 69.999. nih.gov This fragmentation data is crucial for the unambiguous identification of the compound in complex matrices. HPLC-MS/MS is also a common configuration for the quantification and confirmation of fatty acids. acs.org

| Precursor Ion (m/z) | Product Ions (m/z) |

| 229.759 | 199.9730, 185.0170, 98.9600, 86.0030, 69.999 nih.gov |

High-Resolution Mass Spectrometry (HRMS) in Untargeted Metabolomics

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and aids in its identification, particularly in untargeted metabolomics studies.

HRMS, often coupled with an electrospray ionization time-of-flight (ESI-TOF) reflectron technique, has been used to confirm the molecular formula of synthesized 10-acetoxydecanoic acid. rsc.org The high mass accuracy of HRMS is also invaluable in untargeted metabolomic studies of complex samples like royal jelly, enabling the identification of a wide range of metabolites, including fatty acid derivatives. longdom.org For instance, the deprotonated ion of 10-acetoxydecanoic acid (C12H22O4) was accurately identified by its m/z value in a study using a high-resolution FT-ICR mass spectrometer. longdom.org

| Technique | Ionization Mode | Measured m/z | Calculated m/z | Formula | Reference |

| ESI-TOF | ESI Positive | 231.1589 [M+H]⁺ | 231.1591 | C12H23O4 | rsc.org |

| FT-ICR MS | ESI Negative | 229 | - | C12H22O4 | longdom.org |

Biochemical Pathways and Metabolic Interconnections

Integration within Fatty Acid Metabolism in Organisms

10-Acetoxydecanoic acid is a saturated fatty acid derivative that has been identified as a natural constituent of royal jelly, the secretion from the mandibular and hypopharyngeal glands of worker honey bees (Apis mellifera) acs.orgnih.govmdpi.com. As a medium-chain fatty acid, its metabolism is intrinsically linked to the central pathways of lipid catabolism. Upon ingestion by an organism, it is proposed that the primary metabolic step involves the hydrolysis of the acetyl group.

Esterase enzymes, likely present in the serum or liver, would catalyze the cleavage of the ester bond, yielding 10-hydroxydecanoic acid (10-HDA) and acetic acid vulcanchem.com. Following this initial biotransformation, the resulting 10-HDA molecule enters the well-established fatty acid oxidation pathways. The principal route for its breakdown is believed to be a combination of ω-oxidation and subsequent β-oxidation.

In this process, the terminal hydroxyl group of 10-HDA is oxidized first to an aldehyde and then to a carboxylic acid, forming the dicarboxylic acid known as sebacic acid nih.govresearchgate.net. This sebacic acid can be further metabolized through the β-oxidation spiral, where it is shortened by two-carbon units in each cycle, producing acetyl-CoA nih.govqu.edu.qa. The generated acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for complete oxidation to carbon dioxide and water, releasing significant amounts of energy for cellular processes nih.gov. The fatty acids present in royal jelly are metabolized to dicarboxylic acids, absorbed, and then excreted nih.govrsc.org.

Potential Biosynthetic Precursor Roles in Natural Product Formation

While primarily a catabolic substrate, the structural characteristics of 10-acetoxydecanoic acid suggest potential roles as a biosynthetic precursor or an intermediate storage form for other bioactive lipids, particularly within the context of its natural source, royal jelly.

10-Acetoxydecanoic acid is structurally and metabolically linked to 10-hydroxydecanoic acid (10-HDA) and trans-10-hydroxy-2-decenoic acid (10-H2DA), the two most abundant and characteristic fatty acids in royal jelly researchgate.netnih.gov. The relationship is most evident in the chemical synthesis of royal jelly acid (10-H2DA), where 10-acetoxydecanoic acid often serves as a key intermediate gla.ac.ukscispace.comcdnsciencepub.com. This synthetic route involves the acetylation of 10-HDA to form 10-acetoxydecanoic acid, which is then chemically modified and deprotected to yield 10-H2DA gla.ac.ukscispace.com.

This chemical interconversion strongly suggests a potential parallel in their biochemical metabolism. 10-Acetoxydecanoic acid can be considered a pro-drug or a protected form of 10-HDA. Hydrolysis of the acetyl group releases 10-HDA, which is a known bioactive compound and a precursor itself. Studies on the metabolism of major royal jelly fatty acids show that they are converted into metabolites such as 2-decenedioic acid and sebacic acid researchgate.net. The metabolic fate of 10-acetoxydecanoic acid is thus tied to the metabolism of 10-HDA and 10-H2DA, which involves oxidation to dicarboxylic acids that can enter general energy metabolism nih.govqu.edu.qa.

Table 1: Key Fatty Acids Related to 10-Acetoxydecanoic Acid Metabolism in Apis mellifera Products

| Compound Name | Chemical Formula | Common Source | Metabolic Relationship/Role |

| 10-Acetoxydecanoic acid | C12H22O4 | Royal Jelly acs.orgnih.gov | An acetylated derivative of 10-HDA; potentially hydrolyzed to release 10-HDA vulcanchem.com. |

| 10-Hydroxydecanoic acid (10-HDA) | C10H20O3 | Royal Jelly csic.eswikipedia.org | A major fatty acid in royal jelly; product of 10-acetoxydecanoic acid hydrolysis; precursor to sebacic acid via ω-oxidation nih.govnih.gov. |

| trans-10-Hydroxy-2-decenoic acid (10-H2DA) | C10H18O3 | Royal Jelly nih.govbohrium.com | The most abundant fatty acid in royal jelly; 10-acetoxydecanoic acid is a synthetic precursor gla.ac.ukscispace.com. Metabolized to dicarboxylic acids researchgate.net. |

| Sebacic acid | C10H18O4 | Royal Jelly acs.org | A dicarboxylic acid metabolic product of 10-HDA and 10-H2DA via ω- and β-oxidation nih.govresearchgate.net. |

Within the mandibular glands of worker honey bees, a specialized fatty acid synthesis pathway exists to produce the unique lipids found in royal jelly mdpi.com. The biosynthesis of C10 fatty acids like 10-HDA and 10-H2DA is understood to begin with de novo synthesis of an 18-carbon fatty acid (stearic acid), followed by ω-hydroxylation and subsequent chain shortening through incomplete β-oxidation mdpi.com.

It is proposed that 10-acetoxydecanoic acid is formed as part of this metabolic network. A likely route involves the enzymatic acetylation of the terminal hydroxyl group of the newly synthesized 10-hydroxydecanoic acid (10-HDA). This reaction would presumably utilize acetyl-CoA as the acetyl donor. The formation of 10-acetoxydecanoic acid could serve several purposes within the bee: it may act as a stable, less reactive storage form of 10-HDA, or it could be an intermediate that is later converted to other compounds or secreted directly into the royal jelly. Conversely, the presence of esterase activity within the bee could hydrolyze the compound back to 10-HDA, allowing for metabolic plasticity.

Enzymatic Systems Involved in its Biotransformation

Direct research identifying the specific enzymes that catalyze the synthesis and breakdown of 10-acetoxydecanoic acid is limited. However, based on the chemical transformations required, the classes of enzymes involved can be proposed.

Formation (Acetylation): The synthesis of 10-acetoxydecanoic acid from 10-HDA would require an Acetyltransferase . This class of enzymes facilitates the transfer of an acetyl group, typically from acetyl-CoA, to a recipient molecule. In this case, an O-acetyltransferase would catalyze the esterification of the terminal hydroxyl group of 10-HDA.

Breakdown (Hydrolysis): The catabolism of 10-acetoxydecanoic acid would be initiated by a Carboxylesterase or Lipase (B570770) . These hydrolytic enzymes cleave ester bonds, which would release 10-hydroxydecanoic acid and acetic acid, making 10-HDA available for further oxidation vulcanchem.com.

Downstream Metabolism: Once converted to 10-HDA, the subsequent metabolism involves enzymes of the ω- and β-oxidation pathways. Cytochrome P450 monooxygenases are key enzymes in ω-oxidation, responsible for hydroxylating the terminal carbon of fatty acids, a critical step in forming dicarboxylic acids nih.govnih.gov. The resulting dicarboxylic acid (sebacic acid) is then a substrate for the enzymes of the β-oxidation pathway, such as Acyl-CoA dehydrogenases , which systematically shorten the carbon chain nih.govmdpi.com.

Table 2: Proposed Enzymatic Systems in the Biotransformation of 10-Acetoxydecanoic Acid

| Enzyme Class | Proposed Reaction | Substrate(s) | Product(s) |

| Acetyltransferase | Acetylation | 10-Hydroxydecanoic acid + Acetyl-CoA | 10-Acetoxydecanoic acid + CoA |

| Carboxylesterase / Lipase | Hydrolysis | 10-Acetoxydecanoic acid + H2O | 10-Hydroxydecanoic acid + Acetic acid |

| Cytochrome P450 Monooxygenase | ω-Oxidation (of 10-HDA) | 10-Hydroxydecanoic acid | 1,10-Decanedioic acid (Sebacic acid) |

| Acyl-CoA Dehydrogenase | β-Oxidation (of Sebacic acid derivatives) | Sebacyl-CoA | Octenedioyl-CoA + Acetyl-CoA |

Role in Chemical Ecology and Inter Organismal Interactions

Contribution to Biological Activities of Complex Natural Mixtures

10-Acetoxydecanoic acid is found as a component of royal jelly, the nutrient-rich secretion produced by honeybees (Apis mellifera) to feed queen larvae. nih.govencyclopedia.pubacs.org The biological activity of royal jelly is the result of a complex interplay between its numerous components, including proteins, sugars, and a unique lipid fraction.

A variety of fatty acids have been identified in royal jelly, contributing to its bioactivity. The table below lists some of these components.

| Compound Name | Molecular Formula | General Role in Royal Jelly |

| 10-Acetoxydecanoic acid | C12H22O4 | Antimicrobial Component acs.orgnih.gov |

| trans-10-Acetoxydec-2-enoic acid | C12H20O4 | Fatty Acid Component nih.govacs.org |

| 10-Hydroxy-2-decenoic acid (10-HDA) | C10H18O3 | Primary Antimicrobial Agent mdpi.comnih.govhu.edu.jo |

| 10-Hydroxydecanoic acid (10-HDAA) | C10H20O3 | Bioactive Fatty Acid mdpi.comwikipedia.org |

| Sebacic acid | C10H18O4 | Antimicrobial Component acs.org |

| 3,10-Dihydroxydecanoic acid | C10H20O4 | Antimicrobial Component acs.org |

| 11-Oxododecanoic acid | C12H22O3 | Fatty Acid Component nih.govacs.org |

| 3,11-Dihydroxydodecanoic acid | C12H24O4 | Fatty Acid Component nih.govacs.orgnih.gov |

This table is generated based on data from multiple sources.

The precise mechanism of action for 10-acetoxydecanoic acid against microbial pathogens has not been extensively detailed in scientific literature. However, the general mechanisms for fatty acids as antimicrobial agents typically involve the disruption of the microbial cell membrane. These molecules can intercalate into the lipid bilayer, leading to increased permeability and the leakage of essential intracellular components, which ultimately results in cell death. Another potential mechanism is the inhibition of critical enzyme systems within the pathogen, interfering with its metabolism and growth. The acidic nature of these fatty acids can also contribute to an environment that is inhospitable to many types of bacteria. While these represent common pathways for antimicrobial fatty acids, specific research is needed to elucidate the exact contribution and mechanism of 10-acetoxydecanoic acid.

Precursor to Semiochemicals and Pheromones in Insect Systems

Semiochemicals are signaling molecules used for communication between organisms. A prominent class of these are pheromones, which mediate interactions between individuals of the same species. Many insect pheromones are derived from fatty acids through specific biosynthetic pathways involving chain-shortening, desaturation, and modification of functional groups. dtu.dknih.gov These modifications can result in the production of alcohols, aldehydes, or acetate (B1210297) esters that function as specific signals for mating, aggregation, or alarm. nih.gov

Despite the established role of fatty acids as precursors to a vast array of insect pheromones, there is currently no direct scientific evidence to indicate that 10-acetoxydecanoic acid serves as a precursor to semiochemicals or pheromones in insect systems. The biosynthetic pathways of insect pheromones are highly specific, and while related fatty acids are integral to this process, a role for 10-acetoxydecanoic acid has not been documented.

Advanced Research Directions and Future Perspectives

Elucidation of Novel Biosynthetic Pathways

The complete biosynthetic pathway of 10-acetoxydecanoic acid in honeybees (Apis mellifera) is not yet fully understood, particularly the final acetylation step. Research has established a general pathway for its precursor, 10-hydroxydecanoic acid (10-HDAA), which is synthesized in the mandibular glands of worker bees. nih.govnih.gov This process involves the de novo synthesis of stearic acid, which is then hydroxylated at the ω-position and subsequently shortened via β-oxidation to a 10-carbon chain. nih.govnih.gov

Future research must focus on identifying the specific enzyme that catalyzes the acetylation of 10-hydroxydecanoic acid to form 10-acetoxydecanoic acid. This pivotal step likely involves an acetyl-CoA-dependent acetyltransferase. While the family of acetyl-CoA C-acetyltransferases is known to be involved in fatty acid metabolism, the specific enzyme responsible for this terminal modification in honeybees has not been characterized. wikipedia.org Advanced research should employ techniques like protein purification, gene expression analysis in mandibular glands, and functional assays with candidate enzymes to isolate and characterize this novel acetyltransferase. nih.gov

Table 1: Proposed Key Enzymatic Steps for Future Investigation in 10-Acetoxydecanoic Acid Biosynthesis

| Proposed Step | Enzyme Class | Precursor | Product | Research Focus |

| Hydroxylation | Cytochrome P450 (CYP) Monooxygenase | Stearic Acid (C18:0) | 18-Hydroxystearic Acid | Identification of specific CYP enzymes in honeybee mandibular glands responsible for ω-hydroxylation. nih.gov |

| Chain Shortening | β-oxidation Pathway Enzymes | 18-Hydroxystearic Acid | 10-Hydroxydecanoic Acid | Characterization of the modified β-oxidation process that halts at a 10-carbon chain. nih.gov |

| Acetylation | Acetyl-CoA Dependent Acyltransferase | 10-Hydroxydecanoic Acid | 10-Acetoxydecanoic Acid | Isolation, identification, and characterization of the specific acetyltransferase responsible for the final conversion. |

Development of Sustainable and Scalable Production Methods

The natural abundance of 10-acetoxydecanoic acid is limited to royal jelly, making extraction an unsustainable method for large-scale production. The future of its availability lies in the development of biotechnological production platforms through metabolic engineering and whole-cell biocatalysis.

Building on successful strategies for producing other functionalized fatty acids, engineered microbial hosts such as Escherichia coli or the yeast Yarrowia lipolytica could be developed. warf.orgagfundernews.com These strategies would involve:

Introducing the Biosynthetic Pathway : Heterologously expressing the genes for the key enzymes—the hydroxylase that produces 10-hydroxydecanoic acid and the yet-to-be-identified acetyltransferase—in a microbial chassis.

Optimizing Precursor Supply : Engineering the host's central metabolism to increase the intracellular pools of precursor molecules like fatty acids and acetyl-CoA. wikipedia.orgjackwestin.com

Whole-Cell Catalysis : Utilizing engineered microorganisms as "cellular factories" to convert inexpensive feedstocks, such as glucose or plant-oil-derived fatty acids, directly into 10-acetoxydecanoic acid. researchgate.netnih.govrsc.org This approach simplifies production and reduces costs associated with enzyme purification.

Sustainable production methods could also explore the use of microalgae, which are efficient at synthesizing fatty acids and can be cultivated on non-arable land. nih.gov

Table 2: Potential Microbial Platforms for Sustainable 10-Acetoxydecanoic Acid Production

| Microbial Host | Key Advantages | Engineering Strategy |

| Escherichia coli | Well-characterized genetics; rapid growth; established tools for metabolic engineering. | Introduce genes for hydroxylase and acetyltransferase; optimize fatty acid and acetyl-CoA pathways. warf.org |

| Yarrowia lipolytica | Oleaginous yeast, naturally accumulates high levels of lipids; robust industrial organism. | Engineer native fatty acid pathways and introduce heterologous enzymes for hydroxylation and acetylation. agfundernews.com |

| Microalgae | Photosynthetic; utilizes CO2 as a carbon source; produces fatty acid precursors sustainably. | Introduce the biosynthetic pathway for conversion of native fatty acids. nih.gov |

Investigations into Undiscovered Molecular Mechanisms of Action

The biological activities of many royal jelly components, such as 10-hydroxy-2-decenoic acid (10-HDA), are well-documented, encompassing anti-inflammatory, immunomodulatory, and neurotrophic effects. researchgate.net However, the specific molecular mechanisms of 10-acetoxydecanoic acid remain a significant knowledge gap. The addition of the acetyl group could alter its chemical properties, such as lipophilicity and steric profile, potentially leading to novel biological activities or modified potency compared to its hydroxylated precursor.

Future investigations should focus on:

Target Identification : Utilizing techniques like affinity chromatography, pull-down assays, and thermal shift assays to identify specific protein targets that bind to 10-acetoxydecanoic acid.

Cellular Pathway Analysis : Employing cell-based assays to determine its effects on key signaling pathways involved in inflammation (e.g., NF-κB, MAPK pathways), immune response (e.g., cytokine production in immune cells), and cellular metabolism.

Comparative Studies : Directly comparing the bioactivity of 10-acetoxydecanoic acid with 10-hydroxydecanoic acid and 10-HDA to understand how the acetyl functional group modulates its effects. This could reveal whether it acts as a prodrug, has a distinct mechanism, or exhibits synergistic effects with other royal jelly components.

Applications in Synthetic Biology and Advanced Chemical Synthesis

Functionalized fatty acids are increasingly recognized as valuable renewable platform molecules for the chemical industry. nih.gov With its bifunctional nature—a terminal carboxyl group and an acetoxy group—10-acetoxydecanoic acid is a promising building block for advanced chemical synthesis.

Future research in this area should explore its potential as:

A Monomer for Novel Polymers : The carboxyl and ester functionalities could be used to synthesize novel polyesters or polyamides. These bio-based polymers could possess unique properties, such as biodegradability and tailored thermal or mechanical characteristics, making them suitable for applications in biomedicine, sustainable packaging, or specialty coatings. rsc.org

A Precursor for Specialty Chemicals : The molecule can be chemically modified to create a range of high-value derivatives. For instance, hydrolysis of the acetate (B1210297) ester would yield 10-hydroxydecanoic acid, while other reactions could target the carboxyl group to produce amides, alcohols, or other functionalized molecules. miragenews.com

A Tool in Synthetic Biology : Engineered metabolic pathways could be designed to use 10-acetoxydecanoic acid as a starting material for the biocatalytic production of more complex molecules, leveraging its 10-carbon backbone and functional groups.

Integrative Omics Studies in Natural Product Research

To fully understand the biology of 10-acetoxydecanoic acid, from its synthesis in honeybees to its potential effects on other organisms, an integrative 'omics' approach is essential. Such studies provide a holistic view by combining data from genomics, transcriptomics, proteomics, and metabolomics.

Future research directions include:

Transcriptomics : Analyzing the gene expression profiles of honeybee mandibular glands at different developmental stages can help identify candidate genes involved in its biosynthesis, including the crucial acetyltransferase. nih.govnih.gov Comparing the transcriptomes of high and low royal jelly-producing bee strains could further pinpoint key regulatory genes. nih.gov

Proteomics : Shotgun proteomics can be used to identify all the proteins present in the mandibular and hypopharyngeal glands, providing direct evidence for the expression of the enzymes in the biosynthetic pathway. nih.govacs.org This approach would be critical for confirming the identity of the acetyltransferase.

Metabolomics : Untargeted and targeted metabolomic profiling of royal jelly can precisely quantify the levels of 10-acetoxydecanoic acid and its precursors, revealing how its production is influenced by the bees' diet, age, and environment. nih.govnih.govrsc.org This helps to place the molecule within the broader metabolic network of royal jelly synthesis.

By integrating these datasets, researchers can build comprehensive models of how 10-acetoxydecanoic acid is produced and regulated in nature, providing a blueprint for its sustainable biotechnological production and a deeper understanding of its biological significance.

Q & A

Q. How should conflicting data on the compound’s role in lipid peroxidation be addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.